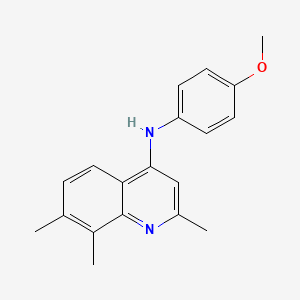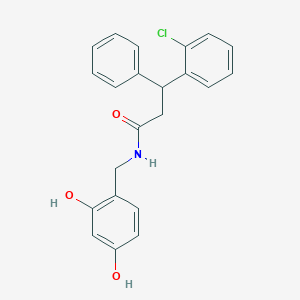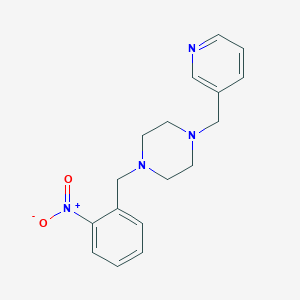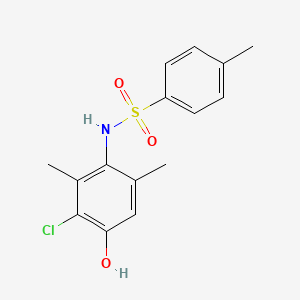
N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinamine, also known as methoxytacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. It was first synthesized in the late 1970s as a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by the progressive loss of cognitive function. Since then, methoxytacrine has been extensively studied for its pharmacological properties and therapeutic potential.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinaminene involves the binding of the molecule to the active site of acetylcholinesterase, where it forms a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, which can stimulate cholinergic receptors and enhance neurotransmission.
Biochemical and Physiological Effects:
Methoxytacrine has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the enhancement of cholinergic neurotransmission, and the modulation of glutamatergic and GABAergic signaling. It has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Methoxytacrine has several advantages for use in laboratory experiments, including its high potency and selectivity for acetylcholinesterase, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacological profile. However, it also has some limitations, such as its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
将来の方向性
There are several potential future directions for research on N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinaminene, including:
1. Further studies on its mechanism of action and interactions with other neurotransmitter systems.
2. Development of new analogs with improved pharmacological properties and reduced toxicity.
3. Investigation of its potential therapeutic applications for other neurological disorders, such as Parkinson's disease and schizophrenia.
4. Exploration of its effects on neuroinflammation and oxidative stress, and their implications for neurodegenerative diseases.
5. Examination of its potential as a diagnostic tool for Alzheimer's disease, based on its ability to enhance cholinergic neurotransmission.
In conclusion, N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinaminene is a synthetic compound that has been extensively studied for its pharmacological properties and therapeutic potential in the treatment of Alzheimer's disease. Its ability to inhibit acetylcholinesterase and enhance cholinergic neurotransmission make it a valuable research tool in the field of neuroscience. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
Methoxytacrine can be synthesized through a multistep process that involves the reaction of 4-methoxyaniline with 2,7,8-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical transformations, including oxidation, cyclization, and methylation, to yield the final product.
科学的研究の応用
Methoxytacrine has been widely used as a research tool in the field of neuroscience, particularly in the study of acetylcholine signaling and its role in cognitive function. It has been shown to enhance cholinergic neurotransmission by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This leads to an increase in the concentration of acetylcholine, which can improve memory and learning in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2,7,8-trimethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12-5-10-17-18(11-13(2)20-19(17)14(12)3)21-15-6-8-16(22-4)9-7-15/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXISSIFOFZJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)NC3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-1-methylazepane](/img/structure/B5668731.png)

![9-allyl-4-[(5-ethyl-2-pyridinyl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5668741.png)
![3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5668743.png)


![2,2-dimethyl-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-dioxane-4,6-dione](/img/structure/B5668763.png)

![7-[(4-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5668791.png)
![9-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668798.png)
![2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5668803.png)

![4-[4-(dimethylamino)benzylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5668823.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668830.png)